(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17466393
InChI: InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m1/s1
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile

CAS No.:

Cat. No.: VC17466393

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name (3R,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Standard InChI InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m1/s1
Standard InChI Key QTSMFXRROVYNJQ-SFYZADRCSA-N
Isomeric SMILES C1C[C@@H]2CO[C@H](CN2C1)C#N
Canonical SMILES C1CC2COC(CN2C1)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
CAS Registry Number1423025-07-3
IUPAC Name(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c] oxazine-3-carbonitrile

The nitrile group at position 3 enhances electrophilicity, enabling participation in click chemistry reactions and serving as a hydrogen bond acceptor.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of related pyrrolo-oxazine derivatives reveal distinct proton environments. For example, in the structurally analogous compound 3-methyl-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine-8-carboxylic acid, characteristic signals include:

  • A doublet at δ 1.43 ppm (3H, CH₃)

  • Multiplet resonances between δ 4.11–5.07 ppm (morpholine and pyrrolidine protons) .

While direct NMR data for the title compound remains unpublished, computational models predict similar splitting patterns due to the constrained bicyclic system.

Synthesis and Stereochemical Control

[3+3]-Annulation Strategies

Recent advances in annulation chemistry enable the construction of pyrrolo-oxazine cores. A [3+3] cycloaddition between cyclic nitronates and vinyl diazoacetates has been demonstrated to yield partially saturated oxazino[2,3-b][1, oxazines, which can undergo base-promoted ring contraction to pyrrolo[1,2-b] oxazine derivatives . While this method primarily produces racemic mixtures, asymmetric catalysis could theoretically achieve the desired (3R,8aR) configuration.

Carboxylic Acid Derivatives as Intermediates

Litvinchuk et al. developed a scalable route to pyrrolo[2,1-c] oxazine-8-carboxylic acids via cyclocondensation of methyl (2-oxomorpholin-3-ylidene)ethanoates with primary amines . Although this pathway targets carboxylated analogs, nitrile-substituted variants could be accessible through analogous nitrile-containing building blocks.

Stereoselective Synthesis

The racemic form (rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile) is typically synthesized from chiral pool starting materials or via kinetic resolution. Enantiopure production remains challenging due to the molecule’s conformational rigidity, which limits epimerization pathways.

Biological Relevance and Applications

Medicinal Chemistry Applications

The pyrrolo-oxazine scaffold exhibits privileged binding to central nervous system (CNS) targets. Derivatives have shown:

  • Dopamine D3 Receptor Affinity: Structural analogs with fluorinated benzoxepin extensions demonstrate submicromolar binding (e.g., Ki = 0.8 nM for a related benzimidazolone derivative) .

  • MAO-B Inhibition: Nitrile-containing heterocycles often exhibit monoamine oxidase inhibitory activity, suggesting potential in neurodegenerative disease therapy.

Material Science Applications

The compound’s rigid bicyclic structure and polar nitrile group make it a candidate for:

  • Liquid Crystal Development: As a mesogenic core component

  • Polymer Crosslinking: Via nitrile-alkyne cycloaddition reactions

Challenges and Future Directions

Synthetic Limitations

Current bottlenecks include:

  • Low yields in stereoselective syntheses (<50% for enantiopure material)

  • Limited solubility in aqueous media (logP ≈ 1.2)

Opportunities for Innovation

  • Enzymatic Resolution: Leveraging lipases or esterases for kinetic separation of enantiomers

  • Solid-Phase Synthesis: For rapid generation of derivative libraries

  • Computational Modeling: To predict bioactivity and optimize ADMET profiles

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